Cas no 205383-48-8 (3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid)

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid is a heterocyclic carboxylic acid derivative featuring a 1,3,4-thiadiazole core with a methyl substituent at the 5-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The thiadiazole moiety contributes to its stability and reactivity, while the propanoic acid side chain enhances solubility and functionalization capabilities. Its structural properties make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or antimicrobial agents. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic use.
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid structure
205383-48-8 structure
Product name:3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid
CAS No:205383-48-8
MF:C6H8N2O2S
Molecular Weight:172.205
MDL:MFCD21880503
CID:2840668
PubChem ID:58668539

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

    • 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid
    • DTXSID50729633
    • AS-66635
    • 205383-48-8
    • 1,3,4-Thiadiazole-2-propanoic acid, 5-methyl-
    • 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoicacid
    • SCHEMBL12263495
    • MFCD21880503
    • AKOS022535766
    • 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid
    • MDL: MFCD21880503
    • インチ: InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10)
    • InChIKey: JPQRYIALQBCIFL-UHFFFAOYSA-N
    • SMILES: CC1=NN=C(CCC(=O)O)S1

計算された属性

  • 精确分子量: 172.03064868g/mol
  • 同位素质量: 172.03064868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.3Ų
  • XLogP3: 0.6

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB455494-100mg
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid; .
205383-48-8
100mg
€799.30 2025-02-13
TRC
M642895-2.5mg
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid
205383-48-8
2.5mg
$ 50.00 2022-06-03
Chemenu
CM323462-1g
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid
205383-48-8 95%
1g
$1025 2023-02-17
eNovation Chemicals LLC
D763840-250mg
1,3,4-Thiadiazole-2-propanoic acid, 5-methyl-
205383-48-8 95%
250mg
$730 2023-09-04
eNovation Chemicals LLC
D763840-100mg
1,3,4-Thiadiazole-2-propanoic acid, 5-methyl-
205383-48-8 95%
100mg
$395 2024-06-07
abcr
AB455494-250 mg
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid; .
205383-48-8
250MG
€668.60 2023-07-18
Ambeed
A315343-1g
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid
205383-48-8 95+%
1g
$940.0 2024-07-28
A2B Chem LLC
AB06126-100mg
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid
205383-48-8 95%
100mg
$220.00 2024-04-20
A2B Chem LLC
AB06126-250mg
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid
205383-48-8 95%
250mg
$413.00 2024-01-01
abcr
AB455494-250mg
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid; .
205383-48-8
250mg
€1210.30 2025-02-13

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid 関連文献

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acidに関する追加情報

Introduction to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid (CAS No. 205383-48-8)

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 205383-48-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural uniqueness and its potential applications in medicinal chemistry. The compound features a thiadiazole core, a heterocyclic structure known for its broad spectrum of biological activities, combined with a propanoic acid side chain, which introduces both metabolic stability and functional versatility.

The thiadiazole moiety is a key pharmacophore in drug discovery, exhibiting properties that make it an attractive scaffold for developing bioactive molecules. Its nitrogen-sulfur framework contributes to its ability to interact with biological targets such as enzymes and receptors. Specifically, the 5-methyl substituent on the thiadiazole ring enhances its electronic properties, influencing its reactivity and binding affinity. This structural feature has been exploited in the design of molecules targeting various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.

The propanoic acid component of the molecule provides a carboxylic acid functionality, which is a common pharmacophore in drug design. Carboxylic acids are known for their ability to form hydrogen bonds, facilitating interactions with biological targets. Additionally, they can undergo various chemical transformations, such as esterification or amidation, to modify the compound's properties and improve its pharmacokinetic profile. This flexibility makes 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid a valuable building block for synthesizing novel derivatives with tailored biological activities.

In recent years, there has been growing interest in thiadiazole derivatives due to their reported efficacy against a range of diseases. For instance, studies have shown that certain thiadiazole-based compounds exhibit inhibitory activity against enzymes involved in inflammation and cancer progression. The structural motif of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid aligns well with these findings, suggesting potential therapeutic applications. Researchers have been exploring its derivatives as candidates for treating chronic inflammatory diseases and neoplastic conditions.

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid involves multi-step organic reactions that highlight the compound's synthetic utility. The thiadiazole ring can be constructed via condensation reactions between appropriate precursors, while the propanoic acid side chain can be introduced through carboxylation or ester hydrolysis processes. These synthetic pathways underscore the compound's accessibility and its suitability for further derivatization.

From a computational chemistry perspective, the molecular structure of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid has been analyzed using advanced modeling techniques to predict its binding interactions with biological targets. These studies have provided insights into how modifications to the thiadiazole ring and propanoic acid side chain can optimize potency and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The pharmacological profile of this compound has been evaluated in vitro using various bioassays. Preliminary results indicate that derivatives of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid exhibit promising activity against inflammatory mediators and cancer cell lines. These findings have spurred further investigation into its mechanism of action and potential clinical applications. The compound's ability to modulate key signaling pathways makes it an intriguing candidate for therapeutic development.

In conclusion,3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid (CAS No. 205383-48-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of a thiadiazole core and a propanoic acid side chain offers versatile opportunities for drug design and development. As research continues to uncover new therapeutic applications for thiadiazole derivatives,3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid is poised to play a crucial role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:205383-48-8)3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid
A1143649
Purity:99%
はかる:1g
Price ($):846.0